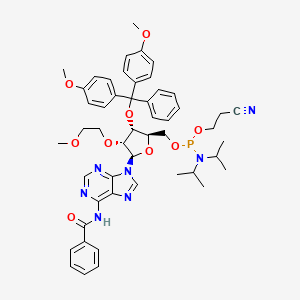
3-Hydroxy-7,8,2'-trimethoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2’,7,8-trimethoxyflavone is a flavonoid compound known for its unique structure and potential biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2’,7,8-trimethoxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with appropriate flavone precursors.
Methoxylation: Introduction of methoxy groups at the 2’, 7, and 8 positions using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Hydroxylation: Introduction of a hydroxyl group at the 3 position using hydroxylating agents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of 3-Hydroxy-2’,7,8-trimethoxyflavone may involve:
Extraction from Natural Sources: Isolation from plants known to contain polymethoxyflavones.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2’,7,8-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavones.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dihydroflavones.
Substitution Products: Halogenated flavones, other substituted flavones.
Applications De Recherche Scientifique
3-Hydroxy-2’,7,8-trimethoxyflavone has been studied for various scientific research applications:
Chemistry: Used as a model compound to study the reactivity of flavonoids.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer activities and potential therapeutic applications.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2’,7,8-trimethoxyflavone involves:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting cell proliferation through various molecular pathways, including the modulation of signaling pathways such as NF-κB and MAPK
Comparaison Avec Des Composés Similaires
3-Hydroxy-2’,7,8-trimethoxyflavone can be compared with other similar compounds:
Similar Compounds: 5-Hydroxy-3’,4’,7-trimethoxyflavone, 4’-Hydroxy-3’,5,7-trimethoxyflavone.
Uniqueness: The specific positions of the methoxy and hydroxyl groups confer unique biological activities and reactivity compared to other polymethoxyflavones
Propriétés
Formule moléculaire |
C18H16O6 |
|---|---|
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
3-hydroxy-7,8-dimethoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-12-7-5-4-6-10(12)16-15(20)14(19)11-8-9-13(22-2)18(23-3)17(11)24-16/h4-9,20H,1-3H3 |
Clé InChI |
YLVZGZIVTFFDMJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13716000.png)
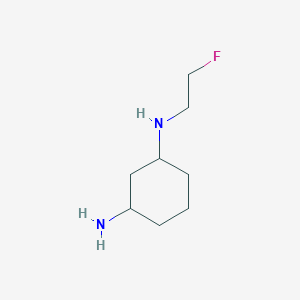
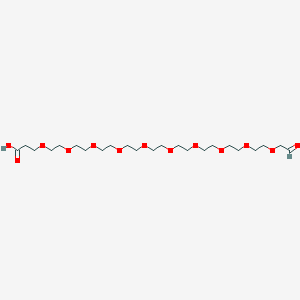
![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B13716021.png)

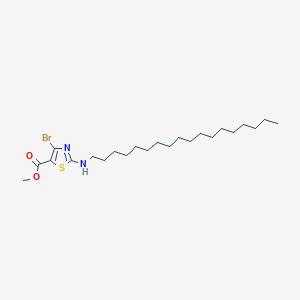
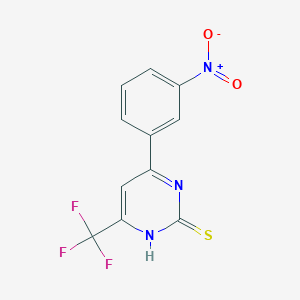
![4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13716053.png)
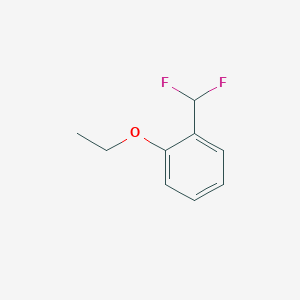
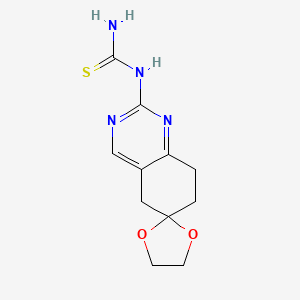
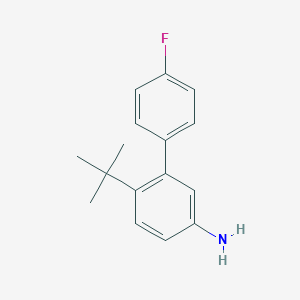
![[2-[[(1R,5R,7E,9E,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13716072.png)
